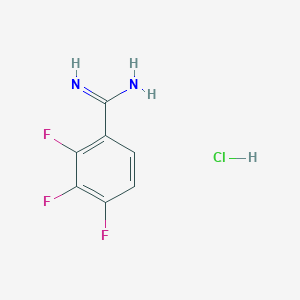

2,3,4-Trifluoro-benzamidine hydrochloride

Description

Contextualization of Trifluorinated Benzamidine (B55565) Scaffolds in Modern Organic Chemistry

Trifluorinated benzamidine scaffolds are a notable class of compounds in organic synthesis and medicinal chemistry. The strategic incorporation of fluorine atoms into a benzene (B151609) ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. This has made fluorinated compounds highly valuable in the development of new materials and therapeutic agents. The presence of three fluorine atoms, as in the 2,3,4-trifluoro substitution pattern, creates a distinct electronic environment on the aromatic ring, influencing its reactivity and interactions with biological targets.

Significance of Amidine Functionality in Chemical Synthesis and Derivatization

The amidine functional group, characterized by the RC(=NH)NH₂ structure, is a versatile component in chemical synthesis. sigmaaldrich.com Amidines are significantly more basic than amides and can be protonated to form a resonance-stabilized amidinium ion. sigmaaldrich.com This basicity and the presence of both a nucleophilic amino group and an electrophilic carbon atom allow for a wide range of chemical transformations. The amidine moiety can act as a precursor for the synthesis of various heterocyclic compounds and can also be involved in the formation of coordination complexes with metal ions. google.com The hydrochloride salt form of an amidine, such as 2,3,4-Trifluoro-benzamidine hydrochloride, enhances its stability and solubility in certain solvents, making it a convenient form for handling and for use in subsequent reactions. A common and historical method for the synthesis of amidines is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester (a Pinner salt), which is then treated with ammonia (B1221849). wikipedia.orgorganic-chemistry.org

Overview of Research Trajectories for Halogenated Benzamidine Derivatives

Research into halogenated benzamidine derivatives has been driven by their potential applications in various fields. For example, halogenated benzamide (B126) derivatives have been investigated as potential radioligands for imaging dopamine (B1211576) receptors in the brain. wikipedia.org The introduction of halogens can modulate the binding affinity and pharmacokinetic properties of these molecules. wikipedia.org Furthermore, the benzamidine moiety itself is a known feature in pharmaceuticals, acting as a reversible competitive inhibitor for trypsin and other serine proteases. 3bsc.com The exploration of polyfluorinated benzamidines, such as the trifluoro-substituted variants, is a logical extension of this research, aiming to leverage the unique properties of fluorine to develop novel compounds with enhanced or specific activities.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is primarily focused on its potential as a building block in organic synthesis. The specific arrangement of the three fluorine atoms on the phenyl ring presents a unique electronic and steric profile that can be exploited in the design of new molecules. Research objectives likely include the development of efficient synthetic routes to this compound and its derivatives, the investigation of its reactivity in various chemical transformations, and the exploration of its utility in the synthesis of novel materials and biologically active compounds. While detailed research on this specific isomer is not as widespread as for other halogenated benzamidines, its chemical properties can be inferred from its constituent parts and the behavior of similar compounds.

Chemical and Physical Data

Below are tables detailing the properties of this compound and its key synthetic precursor, 2,3,4-Trifluorobenzonitrile (B125879).

| Property | Value |

|---|---|

| CAS Number | 1404653-73-3 |

| Molecular Formula | C₇H₆ClF₃N₂ |

| Molecular Weight | 214.58 g/mol |

| Appearance | Solid (predicted) |

| Property | Value |

|---|---|

| CAS Number | 143879-80-5 sigmaaldrich.com |

| Molecular Formula | C₇H₂F₃N sigmaaldrich.com |

| Molecular Weight | 177.09 g/mol |

| Appearance | Not specified sigmaaldrich.com |

Synthesis and Research Findings

The synthesis of this compound would most likely proceed via the Pinner reaction, starting from the commercially available 2,3,4-Trifluorobenzonitrile. wikipedia.orgorganic-chemistry.org This established method involves the treatment of the nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form the corresponding imido ester hydrochloride (Pinner salt). Subsequent reaction with ammonia would then yield the desired amidine hydrochloride.

While specific research findings on this compound are not extensively published, the broader context of fluorinated compounds and benzamidine derivatives suggests its potential utility. The trifluorinated phenyl ring can participate in various aromatic substitution reactions, and the amidine group offers a handle for further chemical modifications. For instance, the amidine can be hydrolyzed to the corresponding amide or used to construct five- or six-membered heterocyclic rings, which are common motifs in pharmacologically active compounds.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3,4-trifluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2.ClH/c8-4-2-1-3(7(11)12)5(9)6(4)10;/h1-2H,(H3,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHZFPXMNNUORH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=N)N)F)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,4 Trifluoro Benzamidine Hydrochloride and Its Precursors

Classical and Contemporary Approaches to Benzamidine (B55565) Synthesis

The direct formation of the benzamidine moiety from its corresponding nitrile is a well-established transformation in organic chemistry. However, the presence of multiple electron-withdrawing fluorine atoms on the aromatic ring of 2,3,4-trifluorobenzonitrile (B125879) introduces significant electronic challenges that require modifications to traditional protocols.

The Pinner reaction, first described in 1877, is a classical method for converting nitriles into amidines. wikipedia.org The reaction typically proceeds in two stages: first, the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt nrochemistry.comorganic-chemistry.orgsynarchive.com; second, the subsequent reaction of this intermediate with ammonia (B1221849) or an amine to yield the desired amidine. wikipedia.orgnrochemistry.com

The standard Pinner reaction mechanism begins with the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by an alcohol. nih.gov However, the three fluorine atoms in a trifluorinated system like 2,3,4-trifluorobenzonitrile exert a strong electron-withdrawing inductive effect. This effect reduces the basicity of the nitrile nitrogen, making it more difficult to protonate under standard acidic conditions. wikipedia.org Consequently, the reactivity of the nitrile towards the Pinner reaction is significantly diminished. Research has shown that electron-poor nitriles are often unreactive under conventional Pinner conditions. wikipedia.orgnih.gov

To overcome this challenge, modifications to the classical Pinner reaction have been developed. One effective strategy is the use of Lewis acids instead of protonic acids (like anhydrous HCl gas) to activate the nitrile. Lewis acids, such as trimethylsilyl (B98337) triflate, can promote the reaction of nitriles with alcohols to form the intermediate, which can then be converted to the final product. nih.gov This approach avoids the need for a highly basic nitrile and allows the reaction to proceed with electron-deficient substrates.

Table 1: Comparison of Pinner Reaction Conditions

| Reaction Type | Catalyst | Substrate Scope | Key Considerations |

| Classical Pinner | Strong Brønsted acids (e.g., HCl) nih.gov | Effective for aliphatic and electron-rich aromatic nitriles. nih.gov | Low temperatures are often required to prevent decomposition of the Pinner salt. wikipedia.org Unsuitable for strongly electron-poor nitriles. wikipedia.orgnih.gov |

| Lewis Acid-Promoted | Lewis acids (e.g., trimethylsilyl triflate) nih.gov | Broader scope, including electron-deficient nitriles. nih.gov | Offers a milder and more chemoselective alternative. nih.gov |

An alternative and often more reliable pathway to synthesize benzamidines, particularly for electron-deficient systems, involves the reduction of a benzamidoxime (B57231) intermediate. This two-step sequence is generally applicable to a wide range of substituted benzonitriles.

The first step is the conversion of the starting nitrile, 2,3,4-trifluorobenzonitrile, into 2,3,4-trifluorobenzamidoxime. This is typically achieved by reacting the nitrile with hydroxylamine (B1172632) hydrochloride in the presence of a base. google.com The second step involves the reduction of the N-hydroxy group of the amidoxime. Catalytic hydrogenation is a common and effective method for this transformation. A variety of catalysts can be employed, with palladium on carbon (Pd/C) or Raney Nickel being frequently used, under a hydrogen atmosphere. google.com This reduction selectively cleaves the N-O bond to yield the final benzamidine product, which can then be isolated as its hydrochloride salt. A patent for the synthesis of benzamidine derivatives outlines this general methodology, starting from a benzonitrile (B105546) raw material, forming the benzamidoxime, and subsequently obtaining the benzamidine via catalytic hydrogenation reduction. google.com

Table 2: General Synthesis via Benzamidoxime Intermediate

| Step | Reaction | Reagents | Product |

| 1 | Oximation | Benzonitrile derivative, Hydroxylamine hydrochloride, Base google.com | Benzamidoxime derivative |

| 2 | Reduction | Benzamidoxime derivative, H₂, Catalyst (e.g., Pd/C) google.com | Benzamidine |

Novel Synthetic Routes to 2,3,4-Trifluoro-benzamidine Precursors

The synthesis of the key precursor, 2,3,4-trifluorobenzonitrile, is a critical aspect of obtaining the final target compound. Modern synthetic methods offer powerful tools for the regioselective introduction of fluorine atoms onto an aromatic ring.

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic source of fluorine. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor® (F-TEDA-BF₄), are widely used due to their stability, safety, and effectiveness. wikipedia.orgresearchgate.net These reagents act as a source of "F⁺" and can fluorinate aromatic rings, particularly those activated by electron-donating groups.

However, direct electrophilic fluorination of benzonitrile to achieve the 2,3,4-trifluoro substitution pattern is challenging due to the strong deactivating nature of the nitrile group. A more plausible strategy involves the electrophilic fluorination of a pre-functionalized benzene (B151609) ring, followed by conversion of another functional group into the nitrile. For instance, a di-fluoro-substituted aniline (B41778) or phenol (B47542) could be subjected to electrophilic fluorination, with the directing effects of the existing substituents guiding the position of the incoming fluorine atom. Subsequently, the aniline or phenol group could be converted to the target nitrile via a Sandmeyer reaction or related transformations. The development of electrophilic fluorination has provided numerous methods for creating C-F bonds, which are valuable in pharmaceutical and agrochemical applications. beilstein-journals.orgnih.gov

Nucleophilic aromatic substitution (S_NAr) is a powerful method for introducing fluorine atoms into aromatic systems, especially those that are electron-deficient. core.ac.uk The reaction involves the attack of a nucleophile, in this case, a fluoride (B91410) ion (e.g., from KF or CsF), on an aromatic ring that contains a good leaving group (such as -Cl, -Br, or -NO₂) and is activated by at least one strong electron-withdrawing group. nih.gov

To synthesize a precursor for 2,3,4-Trifluoro-benzamidine, one could start with a polychlorinated or poly-nitro-substituted benzonitrile, such as 2,3,4-trichlorobenzonitrile. The electron-withdrawing nitrile group activates the ring, facilitating the sequential displacement of the chloride or nitro groups by fluoride ions at high temperatures. The mechanism proceeds through a two-step addition-elimination process, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk The presence of fluorine atoms in a molecule can enhance lipophilicity and influence its chemical reactivity, making S_NAr a key reaction in the synthesis of fluorinated drug scaffolds. core.ac.uklboro.ac.uk While highly effective for electron-deficient substrates, S_NAr reactions are generally not feasible on electron-rich aromatic rings. researchgate.net

Table 3: Comparison of Fluorination Strategies for Precursors

| Method | Reagent Type | Mechanism | Key Feature |

| Electrophilic Fluorination | N-F reagents (e.g., Selectfluor) wikipedia.org | Electrophilic attack on an electron-rich ring. | Useful for late-stage fluorination; regioselectivity is controlled by existing substituents. beilstein-journals.orgresearchgate.net |

| Nucleophilic Aromatic Substitution (S_NAr) | Fluoride salts (e.g., KF, CsF) nih.gov | Nucleophilic attack on an electron-poor ring with a leaving group. core.ac.uk | Highly effective for activated aromatic systems; requires appropriate leaving groups. nih.gov |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product, incorporating significant portions of all starting materials. nih.govrsc.org This approach offers advantages in speed and efficiency for building molecular diversity. nih.gov

While classical MCRs like the Ugi and Passerini reactions typically produce peptide-like structures or α-acyloxy amides respectively, nih.govbeilstein-journals.org other MCRs can be used to generate heterocyclic systems that may feature a substituted benzamidine moiety or could be precursors to it. For example, a three-component reaction reported by Chen et al. for the synthesis of asymmetric bipyrimidines utilizes various benzamidine hydrochlorides as one of the key building blocks. rsc.org This indicates the potential for developing an MCR where a trifluorinated benzaldehyde (B42025) derivative, an amine, and a cyanide source could potentially converge to form a structure related to the target amidine. However, the direct synthesis of a simple, non-cyclic benzamidine via an MCR is less common. The primary value of MCRs in this context may lie in the rapid assembly of complex scaffolds where the 2,3,4-trifluorophenyl group is incorporated as part of one of the starting components. nih.gov

Regioselective Synthesis of 2,3,4-Trifluoro-benzamidine Hydrochloride

The synthesis of this compound is fundamentally dependent on the regioselective construction of the core 2,3,4-trifluorinated aromatic ring. The specific placement of three adjacent fluorine atoms presents a significant synthetic challenge that requires precise control over aromatic functionalization reactions.

Control of Fluorine Substitution Pattern during Benzene Ring Functionalization

Achieving the 1,2,3-trifluorinated substitution pattern, as seen in the 2,3,4-trifluoro precursor, is a complex task in synthetic organic chemistry. Direct fluorination of an unsubstituted benzene ring is often impractical due to the high reactivity of fluorine gas and the difficulty in controlling regioselectivity, which tends to yield a mixture of products. libretexts.org Therefore, synthetic strategies typically rely on building the desired pattern from pre-functionalized aromatic precursors.

The directing effects of substituents on the benzene ring are paramount in controlling the position of incoming groups during electrophilic aromatic substitution. csbsju.edu Fluorine itself is an ortho-, para-director, albeit a deactivating one due to its strong inductive electron-withdrawing effect. csbsju.edu This deactivation means that introducing subsequent fluorine atoms onto a fluorinated ring becomes progressively more difficult.

A common strategy involves starting with a commercially available, multi-substituted benzene derivative, such as a trifluoroaniline or trifluorobenzoic acid, where the substitution pattern is already established. For instance, the synthesis could commence from 2,3,4-trifluoroaniline. This precursor can then be converted to the corresponding nitrile, 2,3,4-trifluorobenzonitrile, through a Sandmeyer reaction. This nitrile is the immediate precursor to the target amidine.

The introduction of fluorine atoms can also be influenced by the presence of other halogens or functional groups that direct substitution to specific positions. nih.gov The interplay between inductive effects and resonance effects dictates the final substitution pattern. csbsju.edu Each fluorine atom added to a benzene ring introduces a new π-orbital that conjugates with the aromatic system, which can enhance ring stability but also creates a barrier to the flow of π-electrons, affecting subsequent reactions. acs.orgnih.gov

Table 1: Key Precursors and Intermediates

| Compound Name | Role in Synthesis |

|---|---|

| 2,3,4-Trifluoroaniline | Starting material with pre-defined fluorine pattern |

| 2,3,4-Trifluorobenzonitrile | Key intermediate for conversion to the amidine |

Advanced Catalytic Systems in the Synthesis of this compound

The conversion of the precursor, 2,3,4-trifluorobenzonitrile, into the final amidine product is typically accomplished using catalytic methods. Modern synthetic chemistry offers a range of advanced catalytic systems to facilitate this transformation efficiently and under mild conditions.

Transition Metal-Catalyzed Coupling Reactions for Amidine Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-nitrogen bonds. rsc.org The synthesis of benzamidines from benzonitriles is a well-established transformation that can be significantly enhanced by such catalysts.

A classic route is the Pinner reaction, which involves treating a nitrile with an alcohol in the presence of a strong acid like HCl to form an imidate salt, which is then reacted with ammonia to yield the amidine hydrochloride. guidechem.com However, this method can require harsh conditions.

More contemporary approaches utilize transition metals like palladium, rhodium, copper, or manganese to catalyze the addition of ammonia or an ammonia equivalent to the nitrile group. nih.govgoogle.com These reactions often proceed under milder conditions with higher functional group tolerance. For example, a palladium-catalyzed reaction could involve the oxidative addition of an N-H bond to the metal center, followed by migratory insertion of the nitrile and subsequent reductive elimination to form the amidine. nih.gov Another innovative method involves the use of an ionic liquid-supported nano-metal catalyst, which offers high activity and the potential for catalyst recovery and reuse. google.com

Table 2: Comparison of Catalytic Systems for Amidine Synthesis

| Catalytic System | Catalyst Example | Precursor | Advantages |

|---|---|---|---|

| Pinner Reaction | HCl | Benzonitrile, Alcohol | Classic, well-established method guidechem.com |

| Palladium Catalysis | Pd(OAc)2 / Ligand | Benzonitrile, Amine | Mild conditions, high functional group tolerance nih.gov |

| Rhodium Catalysis | [Rh(cod)Cl]2 | Aryl Amidine, Alkyne | C-H activation pathways nih.gov |

| Copper Catalysis | CuI | Amidine, Alkyne | Visible-light initiated, uses O2 as oxidant nih.gov |

Organocatalytic Methods in Trifluorobenzamidine Synthesis

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthesis, offering a metal-free alternative to traditional methods. chemistryviews.org While less common for direct amidine synthesis from nitriles, organocatalytic strategies can be envisioned for the synthesis of 2,3,4-Trifluoro-benzamidine.

For instance, a strong organic base could be used to deprotonate an amine, increasing its nucleophilicity for the attack on the electrophilic carbon of the 2,3,4-trifluorobenzonitrile. Bifunctional catalysts, which possess both a basic and a hydrogen-bond donor site, could activate both the nucleophile and the electrophile simultaneously, facilitating the reaction under mild conditions. chemistryviews.org The development of organocatalytic methods for synthesizing fluorinated compounds is an active area of research, with applications in creating chiral trifluoromethylsulfones and fluorinated dihydrofurans. chemistryviews.orgrsc.org These principles could be adapted to the synthesis of fluorinated amidines.

Electrochemical Synthesis Approaches for Benzenecarboximidamide Derivatives

Electrochemical synthesis represents a "green" and sustainable approach to organic reactions, using electrons as a traceless reagent to drive redox transformations. researchgate.net This methodology avoids the need for stoichiometric chemical oxidants or reductants, minimizing waste. researchgate.netresearchgate.net

An electrochemical approach to synthesizing 2,3,4-Trifluoro-benzamidine could involve the cathodic reduction of 2,3,4-trifluorobenzonitrile. In an electrolytic cell, the nitrile could be reduced in the presence of a proton source and an ammonia equivalent. The process would likely involve the stepwise reduction of the nitrile to an intermediate imine, which would then be captured by an amine to form the final amidine product. The use of ionic liquids as both the solvent and supporting electrolyte can further enhance the efficiency and environmental friendliness of the process. researchgate.net While direct electrochemical synthesis of this specific trifluorobenzamidine is not widely reported, the successful synthesis of benzamides and other related structures via electrochemical means suggests its feasibility. researchgate.net

Reaction Mechanisms and Reactivity Studies of 2,3,4 Trifluoro Benzamidine Hydrochloride

Mechanistic Elucidation of Amidine Formation Reactions

The most common and industrially significant method for synthesizing benzamidine (B55565) derivatives is the Pinner reaction. numberanalytics.comdrugfuture.com This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, followed by treatment with ammonia (B1221849). nrochemistry.comorganic-chemistry.orgwikipedia.org The process for 2,3,4-Trifluoro-benzamidine hydrochloride would logically start from 2,3,4-Trifluorobenzonitrile (B125879).

Table 1: General Steps of the Pinner Reaction for Amidine Synthesis

| Step | Reactants | Intermediate/Product | Description |

| 1 | Nitrile (e.g., 2,3,4-Trifluorobenzonitrile), Alcohol (e.g., Ethanol), Strong Acid (e.g., HCl gas) | Nitrilium Ion | The nitrile nitrogen is protonated by the strong acid, forming a highly electrophilic nitrilium ion. nih.gov |

| 2 | Nitrilium Ion, Alcohol | Alkyl Imidate Salt (Pinner Salt) | The alcohol acts as a nucleophile, attacking the activated nitrile carbon to form an alkyl imidate salt, commonly known as a Pinner salt. nrochemistry.comorganic-chemistry.org |

| 3 | Alkyl Imidate Salt, Ammonia | Amidine Hydrochloride | The Pinner salt is then treated with ammonia. The ammonia displaces the alkoxy group to form the final amidine hydrochloride product. wikipedia.org |

This table outlines the generally accepted mechanism of the Pinner reaction, which is the likely synthetic route for this compound.

The key intermediates in the formation of this compound via the Pinner reaction are the nitrilium cation and the subsequent alkyl imidate salt .

Nitrilium Cation: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid like anhydrous HCl. nih.gov This creates a highly activated nitrilium cation intermediate. The transition state for this step involves the approach of the proton to the nitrogen lone pair. The presence of three electron-withdrawing fluorine atoms on the benzene (B151609) ring would slightly destabilize this cation compared to non-fluorinated benzonitrile (B105546), potentially requiring forcing conditions.

Alkyl Imidate (Pinner Salt) Formation: The nucleophilic attack of the alcohol on the nitrilium cation proceeds through a transition state where a new C-O bond is forming. The resulting tetrahedral intermediate rapidly undergoes proton transfer to yield the stable alkyl imidate salt. nih.gov These Pinner salts are typically crystalline solids that can be isolated before proceeding to the next step. wikipedia.org

Amidine Formation: The final step involves the nucleophilic addition of ammonia to the imidate carbon, followed by the elimination of the alcohol. The transition state for this step involves the approach of the ammonia molecule and the breaking of the C-O bond of the imidate.

Specific kinetic data for the synthesis of this compound is not available. However, general principles suggest that the rate-determining step of the Pinner reaction is typically the initial nucleophilic attack of the alcohol on the protonated nitrile. nih.gov

The kinetics would be influenced by several factors:

Acid Catalyst Concentration: The reaction is acid-catalyzed, so the rate is dependent on the concentration of the acid.

Nucleophilicity of the Alcohol: The choice of alcohol (e.g., methanol (B129727) vs. ethanol) will affect the rate of Pinner salt formation.

Reactivity Profile of the Amidine Functional Group in this compound

The amidine functional group is characterized by its high basicity and the presence of two nitrogen atoms with differing nucleophilicity, which defines its reactivity.

The amidine group contains both an sp²-hybridized imino nitrogen and an sp³-hybridized amino nitrogen. It is a strong nucleophile, with the initial site of reaction often being the more electron-rich imino nitrogen. nih.govacs.org In reactions with electrophiles, the amidine can form various heterocyclic structures. For instance, amidines are known to react with 1,2,3-triazines, where the initial nucleophilic attack of the amidine nitrogen is the rate-limiting step. nih.gov Benzamidine itself is a well-known reversible, competitive inhibitor of serine proteases like trypsin, highlighting the ability of the amidine group to interact with electrophilic sites. wikipedia.org

Table 2: Predicted Nucleophilic Reactions of 2,3,4-Trifluoro-benzamidine

| Electrophile | Potential Product Class |

| α,β-Unsaturated Carbonyls | Pyrimidines |

| 1,3-Dicarbonyls | Pyrimidines |

| Haloketones | Imidazoles wikipedia.org |

| Isothiocyanates | Thiourea derivatives |

This table presents potential reaction pathways based on the known nucleophilic character of the amidine functional group.

While the amidine group is primarily nucleophilic, the carbon atom of the C=N double bond possesses electrophilic character and can be attacked by strong nucleophiles. Activation is generally not required for this, but the reactivity can be enhanced. More commonly, the term "electrophilic activation" in related chemistry refers to the activation of amides (a different functional group) using reagents like triflic anhydride (B1165640) to make them highly reactive electrophiles. nih.gov While not directly applicable to the amidine itself, it is conceivable that N-acylation or N-sulfonylation of the amidine could modify its reactivity, potentially making the amidine carbon more susceptible to nucleophilic attack by altering the electron distribution.

Influence of Trifluorination on Reaction Pathways

The three fluorine atoms on the phenyl ring of this compound have a profound impact on its reactivity through a combination of inductive and resonance effects.

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a very strong electron-withdrawing inductive effect. vaia.comyoutube.com This effect dominates, pulling electron density away from the aromatic ring and, by extension, from the amidine functional group. This has several consequences:

Decreased Basicity/Nucleophilicity: The electron density on the amidine nitrogens is reduced, making 2,3,4-Trifluoro-benzamidine a weaker base and a poorer nucleophile compared to unsubstituted benzamidine.

Increased Acidity of N-H Protons: The N-H protons of the amidinium ion are more acidic.

Activation of the Aromatic Ring to Nucleophilic Attack: The severe electron-withdrawing nature of the three fluorine atoms makes the aromatic ring itself highly electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present.

Resonance Effect (+R): Fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance. csbsju.edu This effect directs electrophiles to the ortho and para positions. However, for fluorine, the inductive effect is significantly stronger than the resonance effect. vaia.com

The net result is that the 2,3,4-trifluorophenyl group is strongly deactivating and electron-withdrawing. This will substantially decrease the nucleophilicity of the amidine moiety compared to benzamidine itself. Any reaction requiring nucleophilic attack by the amidine will likely be slower or require more forcing conditions. Conversely, the electrophilicity of the amidine carbon may be slightly enhanced.

Electronic Effects of Fluorine Substituents on Amidine Reactivity

The three fluorine atoms on the benzene ring exert a powerful influence on the electronic environment of the amidine moiety. Fluorine is the most electronegative element, and its presence leads to a significant inductive electron-withdrawing effect (-I effect) on the aromatic ring. This effect is particularly pronounced due to the presence of three fluorine atoms, two of which are in the ortho and para positions relative to the amidine group.

This strong electron withdrawal has several key consequences for the reactivity of the amidine group:

Decreased Basicity: The electron-withdrawing nature of the fluorine atoms reduces the electron density on the nitrogen atoms of the amidine group. This decrease in electron density lowers the basicity (pKa) of the amidine compared to its non-fluorinated counterpart. The protonated form, the amidinium ion, is consequently more acidic. This modulation of pKa can be a critical factor in reactions where the protonation state of the amidine is key to its reactivity. ucd.ienih.gov

Enhanced Electrophilicity of the Amidine Carbon: The inductive withdrawal of electron density from the benzene ring is transmitted to the amidine carbon, making it more electrophilic. This heightened electrophilicity renders the amidine carbon more susceptible to attack by nucleophiles.

Influence on Reaction Mechanisms: In reactions such as nucleophilic aromatic substitution (SNAr), the presence of strongly electron-withdrawing fluorine atoms can stabilize the negatively charged intermediate (Meisenheimer complex), thereby accelerating the reaction rate. rsc.org While the amidine group itself is not a typical leaving group in SNAr, the electronic environment of the ring significantly impacts reactions where the amidine participates or influences the reactivity of other substituents.

The electronic impact of fluorine substitution is a well-documented phenomenon in medicinal chemistry, where it is often employed to modulate the physicochemical properties of drug candidates, including their binding affinities and metabolic stability. ucd.ie

Table 1: Comparison of Acidity (pKa) for Acetic Acid and its Fluorinated Analogs

| Compound | pKa |

| Acetic Acid | 4.76 |

| Trifluoroacetic Acid | 0.52 |

| This table illustrates the significant acidifying effect of fluorine substitution, a principle that applies to the increased acidity of the 2,3,4-trifluorobenzamidinium ion. ucd.ie |

Steric Hindrance and Conformational Effects on Reaction Outcomes

The placement of a fluorine atom at the ortho position (C2) relative to the amidine group introduces notable steric and conformational constraints that play a crucial role in determining reaction outcomes.

Steric Shielding: The ortho-fluorine atom can sterically hinder the approach of reactants to the amidine functional group. This steric bulk can influence the regioselectivity of reactions, favoring attack at the less hindered nitrogen atom or influencing the orientation of incoming reagents.

Conformational Preferences: The presence of the ortho-substituent forces the amidine group to adopt specific conformations to minimize steric strain. Rotation around the C(aryl)-C(amidine) bond can be restricted, leading to preferred orientations of the amidine group relative to the plane of the benzene ring. Recent studies on ortho-disubstituted benzamidines have shown that protonation of the amidine moiety can drastically increase the rotational barrier around the C-N bond, effectively acting as a pH-responsive molecular switch. beilstein-journals.org Computational and NMR studies on fluorinated piperidines have also highlighted the significant role of fluorine in dictating conformational preferences, often favoring an axial orientation due to a combination of electrostatic and hyperconjugative effects. d-nb.infonih.govresearchgate.netnih.gov These conformational biases in this compound can expose or shield specific reactive sites, thereby controlling the stereochemical and regiochemical course of a reaction.

The interplay between electronic and steric effects is complex. While the electronic effects of the fluorine atoms activate the molecule towards certain reactions, the steric hindrance from the ortho-fluorine can simultaneously disfavor those same pathways. The ultimate reaction outcome is a delicate balance of these competing factors.

Solvent Effects and Reaction Condition Optimization in this compound Chemistry

The choice of solvent and the optimization of reaction conditions are paramount in controlling the reactivity of this compound and achieving desired product outcomes.

Solvent Polarity and Protic vs. Aprotic Nature: The polarity of the solvent can significantly influence reaction rates and equilibria. wikipedia.orgiupac.org

Polar protic solvents (e.g., water, alcohols) can solvate both the hydrochloride salt and any ionic intermediates or transition states through hydrogen bonding. This can be particularly important for reactions involving charged species. However, protic solvents can also deactivate strong nucleophiles through hydrogen bonding. wikipedia.org

Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are effective at solvating cations but are less effective at solvating anions. This can enhance the reactivity of anionic nucleophiles.

Nonpolar solvents (e.g., toluene, hexane) are generally less suitable for reactions involving charged species like hydrochloride salts but may be preferred for reactions where minimizing side reactions with the solvent is critical.

Reaction Temperature: Increasing the reaction temperature generally increases the reaction rate. However, for thermally sensitive compounds or reactions with competing pathways, careful temperature control is essential to maximize the yield of the desired product and minimize decomposition or the formation of byproducts.

Catalysts and Reagents: The synthesis of amidines from nitriles, such as in the Pinner reaction, is typically acid-catalyzed. chemimpex.com The hydrochloride salt of 2,3,4-Trifluoro-benzamidine itself provides an acidic environment. In subsequent reactions, the choice of base to deprotonate the amidinium ion and the use of specific catalysts can be crucial for controlling reactivity.

Concentration: The concentration of reactants can influence the reaction kinetics, particularly for bimolecular reactions.

The optimization of these conditions is often an empirical process, guided by an understanding of the underlying reaction mechanism. For instance, in nucleophilic substitution reactions, the choice of solvent can dramatically alter the reaction pathway between SN1 and SN2 mechanisms. nih.gov

Table 2: General Solvent Effects on Nucleophilic Substitution Reactions

| Solvent Type | Effect on S\textsubscript{N}1 Reactions | Effect on S\textsubscript{N}2 Reactions | Rationale |

| Polar Protic | Accelerates | Slows down | Stabilizes carbocation intermediate (S\textsubscript{N}1) and solvates nucleophile (hindering S\textsubscript{N}2). wikipedia.org |

| Polar Aprotic | Moderate acceleration | Accelerates | Solvates cation but not anion, leaving nucleophile more reactive. wikipedia.org |

| Nonpolar | Slows down | Slows down | Poor solvation of charged species (intermediates and nucleophiles). wikipedia.org |

Systematic screening of solvents, temperatures, and reagent stoichiometry is a common strategy to identify the optimal conditions for a specific transformation involving this compound.

Spectroscopic Characterization Methodologies for 2,3,4 Trifluoro Benzamidine Hydrochloride and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural analysis of 2,3,4-Trifluoro-benzamidine hydrochloride in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the complete assignment of all atoms in the molecule and provides insights into its electronic structure and purity.

The trifluoro-substitution pattern on the benzene (B151609) ring creates a complex environment that is uniquely resolved by multinuclear NMR.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amidinium protons. The two aromatic protons (H-5 and H-6) would appear in the downfield region (typically 7.0-8.0 ppm) and would be coupled to each other. chemicalbook.com Furthermore, they will exhibit smaller, long-range couplings to the fluorine atoms (³JH-F, ⁴JH-F), resulting in complex multiplet patterns. The protons of the amidinium group (-C(NH₂)₂⁺) are expected to appear as broad signals due to quadrupole effects from the nitrogen atoms and chemical exchange with the solvent. Their chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides critical information about the carbon skeleton. It will display seven unique carbon signals. The carbons directly bonded to fluorine (C-2, C-3, C-4) will appear as doublets or doublet of doublets due to large one-bond ¹JC-F coupling constants (typically >200 Hz). The other aromatic carbons will also show smaller couplings to the fluorine atoms. The amidine carbon (C=N) typically resonates in the range of 150-170 ppm. researchgate.net

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive and provides a wide chemical shift dispersion, making it ideal for analyzing fluorinated compounds. wikipedia.orghuji.ac.il The spectrum of this compound will show three distinct signals for the non-equivalent fluorine atoms at positions 2, 3, and 4. The chemical shifts are sensitive to the electronic environment and the substitution pattern. colorado.eduucsb.edu Each fluorine signal will be split by coupling to the other two fluorine atoms (³JF-F and ⁴JF-F) and to the adjacent aromatic protons (³JH-F and ⁴JH-F), providing definitive information about their relative positions on the aromatic ring. wikipedia.org

Table 1: Typical NMR Spectroscopic Data for a Trifluorobenzamidine Moiety

| Nucleus | Typical Chemical Shift (δ, ppm) | Expected Multiplicity and Coupling (J, Hz) |

|---|---|---|

| ¹H (Aromatic H-5, H-6) | 7.0 - 8.0 | Multiplets due to H-H and H-F couplings |

| ¹H (Amidinium NH₂) | 8.5 - 9.5 | Broad singlet (exchangeable) |

| ¹³C (C-F) | 140 - 160 | Large one-bond C-F coupling (¹JCF ≈ 240-260 Hz) |

| ¹³C (C-Amidine) | 160 - 168 | Singlet or small multiplet due to C-F coupling |

| ¹⁹F (Aromatic F) | -120 to -160 | Multiplets due to F-F and F-H couplings |

Note: Values are estimates based on related structures and general principles. Actual values may vary based on solvent and experimental conditions. pdx.edumdpi.comnih.gov

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of this compound. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. researchgate.net A COSY spectrum would show a cross-peak between the signals of the H-5 and H-6 aromatic protons, confirming their adjacency.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). researchgate.net An HSQC spectrum would show correlation peaks linking the H-5 signal to the C-5 signal and the H-6 signal to the C-6 signal, allowing for the definitive assignment of these protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial 2D experiment for this molecule as it reveals long-range correlations (typically 2-4 bonds) between protons and carbons. researchgate.net Key expected correlations would include:

The aromatic proton H-5 correlating to carbons C-1, C-3, C-4, and C-6.

The aromatic proton H-6 correlating to carbons C-1, C-2, C-4, and C-5.

The amidinium N-H protons correlating to the amidine carbon (C-7) and the aromatic C-1. These correlations allow for the complete and unambiguous assignment of all quaternary carbons, including the fluorinated carbons and the C-1 carbon attached to the amidine group, thus confirming the 2,3,4-trifluoro substitution pattern. chemicalbook.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain further structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). rsc.org This precision allows for the unambiguous determination of the elemental formula of 2,3,4-Trifluoro-benzamidine. For the hydrochloride salt, analysis is typically performed on the protonated free base, [M+H]⁺. The calculated exact mass serves as a benchmark against the experimentally determined value to confirm the compound's identity and high purity.

Table 2: HRMS Data for 2,3,4-Trifluoro-benzamidine

| Formula (Protonated) | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

|---|---|---|

| [C₇H₆F₃N₂]⁺ | 175.0478 | Typically within ± 0.0005 Da |

In mass spectrometry, particularly with techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS, the molecular ion fragments in a predictable manner based on its structure. nih.govkobv.de Analysis of these fragments provides a fingerprint that helps confirm the molecular structure. For the protonated 2,3,4-Trifluoro-benzamidine, key fragmentation pathways would likely include:

Loss of Ammonia (B1221849): A common fragmentation for amidines is the neutral loss of ammonia (NH₃, 17.03 Da), leading to a significant fragment ion.

Cleavage of the C-C Bond: Fragmentation can occur at the bond between the aromatic ring and the amidine carbon, leading to the formation of a trifluorophenyl cation or a related radical.

Ring Fragmentation: The trifluorinated benzene ring itself can undergo fragmentation, often involving the loss of HF or other small fluorine-containing species. researchgate.net

The fragmentation pattern of the non-fluorinated benzamidine (B55565) typically shows a strong molecular ion peak and a base peak at m/z 104, corresponding to the benzonitrile (B105546) cation [C₆H₅CN]⁺, formed by the loss of NH₂. researchgate.netlibretexts.org For the trifluorinated analog, a similar pathway would be expected, leading to a prominent ion corresponding to the 2,3,4-trifluorobenzonitrile (B125879) cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. ossila.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

N-H Stretching: The amidinium group (C(NH₂)₂⁺) will show strong, broad absorption bands in the region of 3100-3400 cm⁻¹, characteristic of N-H stretching vibrations. The broadness is often due to hydrogen bonding in the solid state. libretexts.org

C=N Stretching: The carbon-nitrogen double bond of the amidinium core gives rise to a strong absorption typically found in the 1640-1690 cm⁻¹ range. chemicalbook.com

Aromatic C=C and C-H Stretching: The benzene ring will show characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. libretexts.org

C-F Stretching: The carbon-fluorine bonds will produce very strong and characteristic absorption bands in the 1100-1400 cm⁻¹ region. The exact position and number of these bands can be indicative of the fluorination pattern on the aromatic ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amidinium (N-H) | Stretch | 3100 - 3400 | Strong, Broad |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

| Amidinium (C=N) | Stretch | 1640 - 1690 | Strong |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium-Strong |

| Aromatic (C-F) | Stretch | 1100 - 1400 | Very Strong |

Source: Data compiled from general IR spectroscopy principles and data for related compounds. libretexts.orgchemicalbook.comnist.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity and stereochemistry, and offers detailed insights into its conformation and intermolecular interactions in the solid state. The resulting structural data is fundamental for comprehending the physicochemical properties of a compound and for rational drug design and materials science.

An X-ray crystallography experiment involves directing a beam of X-rays onto a single crystal of the substance of interest. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern. By measuring the directions and intensities of these diffracted X-rays, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of individual atoms can be determined with high precision, allowing for the calculation of bond lengths, bond angles, and torsion angles.

For a compound such as this compound, a single-crystal X-ray diffraction study would yield critical information regarding:

Molecular Confirmation: The exact spatial orientation of the trifluorophenyl ring relative to the amidinium group.

Bond Parameters: Precise lengths and angles of all covalent bonds, which can offer insights into the electronic effects of the fluorine substituents.

Intermolecular Interactions: The nature and geometry of hydrogen bonds involving the amidinium group and the chloride counter-ion, as well as potential non-covalent interactions such as π-π stacking or halogen bonding.

Crystal Packing: The arrangement of molecules in the crystal lattice, which influences properties like solubility and stability.

Despite a thorough search of academic literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no publicly available single-crystal X-ray diffraction data for this compound or its immediate derivatives could be located. Consequently, a detailed analysis of its solid-state structure with experimental data is not possible at this time.

Should such data become available, it would be presented in a standardized format, as illustrated in the template table below.

Table 1. Illustrative Crystallographic Data Table for a Benzamidine Derivative. (Note: Data is not available for this compound; this table is a template.)

| Parameter | Value |

| Empirical Formula | e.g., C₇H₈ClF₃N₂ |

| Formula Weight | e.g., 212.60 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated Density (g/cm³) | Data not available |

Theoretical and Computational Studies of 2,3,4 Trifluoro Benzamidine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3,4-Trifluoro-benzamidine hydrochloride, dictated by its electronic structure.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, often employing a basis set such as 6-311+G(d,p), would be utilized to determine its optimized molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). nih.govmanchester.ac.uk The presence of three electronegative fluorine atoms on the benzene (B151609) ring is expected to significantly influence the electron density distribution, pulling electron density towards themselves and affecting the acidity of the amidinium group. This can impact the compound's stability and reactivity. emerginginvestigators.org

DFT calculations would also elucidate the molecular electrostatic potential (MEP), highlighting the electron-rich and electron-deficient regions of the molecule. This is crucial for understanding intermolecular interactions, particularly hydrogen bonding.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value/Observation | Significance |

| HOMO Energy | Lowered due to fluorine substitution | Increased stability and higher ionization potential |

| LUMO Energy | Lowered due to fluorine substitution | Increased electron affinity |

| HOMO-LUMO Gap | Potentially large | High kinetic stability |

| Dipole Moment | Significant magnitude | Indicates a polar molecule |

| Mulliken Charges | Negative charges on F and N atoms | Indicates sites for electrophilic attack |

| MEP | Negative potential around F and N atoms, positive potential around amidinium protons | Predicts sites for non-covalent interactions |

Conformational Analysis and Tautomerism Studies

The 2,3,4-Trifluoro-benzamidine moiety can exist in different conformations due to the rotation around the C-C and C-N bonds. Computational scans of the potential energy surface can identify the most stable conformers and the energy barriers between them. manchester.ac.uk For the hydrochloride salt, the protonated amidinium group is the most likely form. However, theoretical studies can explore the relative energies of different tautomers and protonation states, providing a comprehensive understanding of its behavior in different environments. Studies on related benzamidine (B55565) derivatives have shown that different orientations of the substituent groups are possible. nih.gov

Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can aid in the experimental characterization of this compound. Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectra, while calculations of vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra. nih.gov The calculated vibrational modes can be assigned to specific functional groups, such as the C-F stretches, N-H stretches of the amidinium group, and the C=N bond of the amidine. researchgate.net Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared with experimental data to confirm the structure. nih.gov

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent. mdpi.com Starting from a DFT-optimized geometry, MD simulations can explore the conformational landscape of the molecule by simulating its movements at a given temperature. researchgate.net These simulations can reveal the most populated conformations and the transitions between them, offering a more realistic picture of the molecule's behavior in solution than static quantum chemical calculations. For instance, MD simulations on the related benzamidine-trypsin complex have been used to study its conformational variability. nih.gov

Computational Studies of Reaction Mechanisms and Transition States

Theoretical methods can be employed to investigate the potential reactivity of this compound. By modeling reaction pathways, it is possible to identify transition states and calculate activation energies, providing insights into the kinetics and thermodynamics of potential reactions. rsc.org For example, the hydrolysis of the amidine group or its participation in cyclization reactions could be explored. DFT is a powerful tool for locating transition state structures and understanding the electronic changes that occur during a chemical reaction. rsc.org

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies could be used to hypothetically explore its binding to the active site of a protein. This is a tool to understand potential interactions, not to claim biological activity. For example, benzamidine itself is a known inhibitor of serine proteases like trypsin, where it forms strong interactions with key residues in the active site. nih.gov Docking simulations of this compound into such a binding site would reveal how the trifluoro-substitution pattern affects these interactions. The fluorine atoms could form favorable halogen bonds or alter the electrostatic interactions with the protein. nih.govfip.org

Table 2: Illustrative Molecular Docking Parameters for a Hypothetical Protein Target

| Parameter | Description | Potential Finding for this compound |

| Binding Affinity (kcal/mol) | The free energy of binding | Comparison with the parent benzamidine would show the effect of fluorination. |

| Hydrogen Bonds | Key directional interactions | The amidinium group is expected to form hydrogen bonds with acidic residues like aspartate. nih.gov |

| Halogen Bonds | Non-covalent interaction involving fluorine | The fluorine atoms may form stabilizing halogen bonds with electron-rich atoms in the binding pocket. |

| Hydrophobic Interactions | Interactions with non-polar residues | The trifluorophenyl ring would interact with hydrophobic pockets of the protein. |

| RMSD (Å) | Root-mean-square deviation from a reference pose | A low RMSD would indicate a stable binding mode. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3,4-Trifluoro-benzamidine hydrochloride?

- Methodology : A common approach involves substituting nitro groups in 2,3,4-trifluoronitrobenzene (CAS 771-69-7) with amidine groups via catalytic hydrogenation or metal-mediated reduction. For example, adapting methods from o-ethoxy benzamidine hydrochloride synthesis (refluxing with ammonium chloride in ethanol/water under inert gas) can be modified by introducing fluorinated precursors .

- Critical Considerations : Monitor reaction progress using thin-layer chromatography (TLC) with UV detection, as described in phosphazene derivative syntheses .

Q. How should stock solutions of this compound be prepared and stored?

- Procedure : Dissolve the compound in polar solvents like DMSO or ethanol (solubility: ~25 mg/mL in DMSO). Purge solvents with inert gases (e.g., nitrogen) to prevent oxidation. Prepare fresh solutions for each experiment, as stability data suggest sensitivity to oxidation .

- Storage : Store solid forms at room temperature in inert atmospheres; avoid prolonged exposure to moisture .

Q. What analytical techniques are suitable for purity assessment and structural confirmation?

- HPLC Protocol : Adapt methods from Tizanidine Hydrochloride analysis: Use a C18 column, mobile phase (e.g., 0.1% trifluoroacetic acid in water/acetonitrile), and UV detection at 254 nm. Validate with reference standards .

- Mass Spectrometry : Compare fragmentation patterns with NIST database entries for fluorinated benzamidine derivatives .

Advanced Research Questions

Q. How do substituent positions (2-, 3-, 4-fluoro) influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : Fluorine's electron-withdrawing effects enhance electrophilicity at specific positions. For example, in reactions with sulfonyl chlorides (e.g., 2-benzoylbenzenesulfonyl chloride), the 4-fluoro group may direct regioselectivity due to steric and electronic factors, as observed in benzothiadiazepine syntheses .

- Experimental Design : Use X-ray crystallography (as in phosphazene studies) or DFT calculations to map electronic environments .

Q. What catalytic systems optimize this compound’s role in heterocyclic compound synthesis?

- Case Study : In triazine synthesis, MNP-[Dop-OH]-CuBr₂ nanocomposites enhance oxidative coupling with benzyl alcohol. Optimize parameters: 80°C in acetonitrile with 10 mol% catalyst, yielding >90% conversion. Monitor via GC-MS or ¹⁹F NMR .

- Data Analysis : Compare turnover frequencies (TOF) under varying solvent/base conditions to identify rate-limiting steps.

Q. How does the compound’s stability vary under high-temperature or acidic conditions?

- Stability Profiling : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., 243°C dec. for similar chlorinated compounds ). For acidic stability, incubate in HCl (1M) and quantify degradation via LC-MS over 24 hours.

- Mitigation Strategies : Use buffered solutions (pH 6–8) for reactions requiring prolonged heating .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods. Avoid skin contact; wash immediately with soap/water if exposed .

- Waste Disposal : Segregate waste and contract certified agencies for incineration, as advised for halogenated compounds .

Q. How can conflicting solubility data from different sources be resolved?

- Validation Approach : Cross-reference batch-specific certificates of analysis (CoA) from suppliers like MedChemExpress. Perform saturation solubility tests in target solvents (e.g., DMF vs. ethanol) under controlled conditions .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Solubility in DMSO | ~25 mg/mL | |

| Decomposition Temperature | >200°C (estimated) | |

| Recommended Storage | Inert atmosphere, room temperature |

| Reaction Optimization | Optimal Conditions |

|---|---|

| Catalytic Coupling (Triazine) | 80°C, 10 mol% CuBr₂, acetonitrile |

| Regioselective Substitution | 4-Fluoro-directed sulfonylation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.